molecular formula C18H19F4N3O4 B2542212 1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097901-01-2

1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2542212
CAS No.: 2097901-01-2
M. Wt: 417.361
InChI Key: PKIIKKQPXJNJAT-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 1-position with a 3-fluoro-4-methoxybenzoyl group and at the 4-position with an imidazolidine-2,4-dione core bearing a 2,2,2-trifluoroethyl moiety. Though direct pharmacological data for this compound is absent in the provided evidence, its design aligns with trends in medicinal chemistry to optimize pharmacokinetic properties through fluorination and heterocyclic integration.

Properties

IUPAC Name

1-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F4N3O4/c1-29-14-3-2-11(8-13(14)19)16(27)23-6-4-12(5-7-23)24-9-15(26)25(17(24)28)10-18(20,21)22/h2-3,8,12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIIKKQPXJNJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a novel imidazolidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C23H25F3N4O3
  • Molecular Weight : 428.47 g/mol
  • CAS Number : 1775506-76-7

The compound features a piperidine ring substituted with a 3-fluoro-4-methoxybenzoyl group and an imidazolidine core, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the imidazolidine class exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of the compound in focus have been evaluated in various studies.

Antimicrobial Activity

A study focused on the synthesis of imidazolidine derivatives highlighted their efficacy against Pseudomonas aeruginosa , a pathogenic bacterium. The compound demonstrated significant inhibition of virulence factors such as protease and hemolysin production. Notably, certain derivatives achieved complete inhibition at low concentrations (1/4 MIC), suggesting strong antimicrobial potential .

Anti-inflammatory Effects

Compounds derived from imidazolidines have also been assessed for anti-inflammatory activity. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing cytokine production and inflammation-related tissue damage. The mechanism often involves the inhibition of nitric oxide production and other inflammatory mediators .

Case Studies and Research Findings

  • Study on Virulence Factors : A recent investigation into the effects of imidazolidine derivatives on Pseudomonas aeruginosa showed that specific compounds could inhibit key virulence factors effectively. For instance, compound 12a exhibited a 96.4% reduction in pyocyanin production at a concentration of 1 mg/ml .
  • Anticancer Research : Structural analogs of imidazolidines have been tested against various cancer cell lines, revealing significant cytotoxicity and apoptosis induction. These findings suggest that the compound under consideration may share similar mechanisms of action due to its structural characteristics .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeEffectivenessReference
AntimicrobialImidazolidine DerivativeComplete inhibition of protease
AnticancerStructural AnalogsInduction of apoptosis
Anti-inflammatorySimilar CompoundsReduced cytokine production

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

The compound’s 3-fluoro-4-methoxybenzoyl group distinguishes it from analogs like 1-((3-Fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine (), which lacks the methoxy group and imidazolidine-dione core. The biphenylmethyl substituent in the latter increases molecular weight (269.3 g/mol vs.

In contrast, 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine () replaces the benzoyl group with an oxadiazole-pyrazolopyrimidine system. This substitution may enhance kinase selectivity due to the oxadiazole’s hydrogen-bonding capacity, a feature absent in the target compound’s benzoyl moiety .

Fluorinated Substituents

The 2,2,2-trifluoroethyl group on the imidazolidine-dione core contrasts with non-fluorinated alkyl chains in compounds like 1-(4-fluorobenzyl)-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine (). Fluorination typically reduces metabolic oxidation, extending half-life—a critical advantage over ethyl or methyl groups .

Heterocyclic Core Modifications

The imidazolidine-2,4-dione core in the target compound differs from benzimidazole () or pyrazolopyrimidine () scaffolds. Imidazolidine-dione’s planar structure may improve binding to flat enzymatic pockets, whereas pyrazolopyrimidines are often utilized in kinase inhibitors due to their ATP-mimetic properties .

Data Table: Key Structural and Hypothetical Properties

Compound Name Key Substituents Molecular Weight (g/mol) Hypothesized Properties Evidence ID
1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione 3-Fluoro-4-methoxybenzoyl, Trifluoroethyl 453.3 High metabolic stability, CNS activity -
1-((3-Fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine Biphenylmethyl, Fluorophenyl 269.3 Lipophilic, possible CNS penetration
4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine Oxadiazole, Pyrazolopyrimidine 356.3 Kinase inhibition, enzyme selectivity
1-(4-Fluorobenzyl)-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine Fluorobenzyl, Methoxyphenethyl 474.5 Antihistaminic activity

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